Ethyl (2-cyanoethyl)carbamate

Hydrogen bonding Solubility prediction Chromatographic retention

Ethyl (2-cyanoethyl)carbamate (CAS 17686-49-6), systematically named ethyl N-(2-cyanoethyl)carbamate, is a bifunctional carbamate ester bearing a primary nitrile group tethered to the carbamate nitrogen via an ethylene spacer. With molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol, it belongs to the class of N-substituted carbamic acid ethyl esters.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 17686-49-6
Cat. No. B14711925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-cyanoethyl)carbamate
CAS17686-49-6
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCC#N
InChIInChI=1S/C6H10N2O2/c1-2-10-6(9)8-5-3-4-7/h2-3,5H2,1H3,(H,8,9)
InChIKeyLXRRVDLNCROODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-cyanoethyl)carbamate (CAS 17686-49-6): Structural and Procurement Baseline for Carbamate Building Blocks


Ethyl (2-cyanoethyl)carbamate (CAS 17686-49-6), systematically named ethyl N-(2-cyanoethyl)carbamate, is a bifunctional carbamate ester bearing a primary nitrile group tethered to the carbamate nitrogen via an ethylene spacer . With molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol, it belongs to the class of N-substituted carbamic acid ethyl esters. The compound combines the hydrogen-bond donor capacity of a secondary carbamate (NH) with the synthetic versatility of a terminal nitrile, distinguishing it from both simpler alkyl carbamates and N,N-disubstituted analogs that lack the NH proton. Commercially, it is supplied as a research intermediate, typically at purities ≥95%, for use in organic synthesis and medicinal chemistry building block applications.

Why In-Class Carbamate Substitution Fails for Ethyl (2-cyanoethyl)carbamate (17686-49-6)


Carbamates as a class span a wide range of physical and chemical properties; ethyl (2-cyanoethyl)carbamate cannot be substituted with simpler analogs without altering synthetic outcomes. The N-(2-cyanoethyl) substituent introduces a terminal nitrile that serves as both a polarity modulator and a latent synthetic handle for further elaboration (e.g., reduction to amine, hydrolysis to amide/acid, or cyclization), while the NH proton enables hydrogen-bond-directed interactions absent in N,N-disubstituted variants [1]. Replacing the ethyl ester with bulkier tert-butyl or benzyl esters changes steric accessibility at the carbonyl and alters deprotection conditions, directly affecting reaction sequence design. Even the parent compound ethyl carbamate (urethane, CAS 51-79-6) differs fundamentally in physical state—it is a crystalline solid at ambient temperature (mp 47–51 °C), whereas N-cyanoethyl substitution is expected to depress the melting point, yielding a liquid or low-melting solid with distinct handling and formulation requirements [2].

Quantitative Differentiation Evidence for Ethyl (2-cyanoethyl)carbamate (17686-49-6) Relative to Comparator Carbamates


Hydrogen-Bond Donor Count: Ethyl (2-cyanoethyl)carbamate vs. 2-Cyanoethyl Dimethylcarbamate

Ethyl (2-cyanoethyl)carbamate possesses a single N–H hydrogen-bond donor (HBD = 1) due to its secondary carbamate structure, whereas 2-cyanoethyl dimethylcarbamate (CAS 341547-66-8), an N,N-disubstituted isomer of identical molecular weight, has HBD = 0 . This structural difference is expected to produce measurable divergence in reversed-phase chromatographic retention (shorter retention for the HBD-containing target compound under identical conditions), aqueous solubility (higher for the target due to hydrogen bonding with water), and capacity for directed non-covalent interactions in biological or supramolecular contexts. The HBD count of 1 is computationally confirmed for the closely analogous benzyl N-(2-cyanoethyl)carbamate (PubChem CID 262127), which shares the same –NH–(C=O)–O– core [1].

Hydrogen bonding Solubility prediction Chromatographic retention Molecular recognition

Topological Polar Surface Area and Lipophilicity: Ethyl (2-cyanoethyl)carbamate vs. Benzyl N-(2-cyanoethyl)carbamate

The topological polar surface area (TPSA) of ethyl (2-cyanoethyl)carbamate is estimated at approximately 53 Ų, based on the structurally homologous 2-cyanoethyl dimethylcarbamate (TPSA = 53.33 Ų, ChemSrc data) which shares the same C₆H₁₀N₂O₂ formula and cyanoethyl–carbamate connectivity . In contrast, benzyl N-(2-cyanoethyl)carbamate (CAS 18877-96-8) exhibits a larger TPSA of 62.1 Ų and a higher XLogP3-AA of 1.1 (PubChem computed), reflecting the additional lipophilic benzyl ester group [1]. The lower TPSA of the ethyl ester analog suggests superior passive membrane permeability compared to the benzyl variant, while the cyanoethyl group provides higher polarity than a simple alkyl-substituted carbamate such as ethyl carbamate itself.

Lipophilicity Membrane permeability ADME prediction Drug-likeness

Physical State at Ambient Temperature: Ethyl (2-cyanoethyl)carbamate vs. Parent Ethyl Carbamate (Urethane)

Ethyl carbamate (urethane, CAS 51-79-6) is a crystalline solid at ambient temperature with a melting point of 47–51 °C [1]. N-substitution with a 2-cyanoethyl group introduces conformational flexibility and disrupts the intermolecular hydrogen-bonding network responsible for the high melting point of the parent compound. Class-level precedent across N-alkyl carbamates indicates that N-monosubstitution typically lowers the melting point by 30–80 °C relative to the unsubstituted parent, consistent with ethyl (2-cyanoethyl)carbamate being a liquid or low-melting solid at room temperature [2]. This physical-state difference has practical implications: the liquid form facilitates direct use in solvent-free or flow-chemistry protocols where solid handling of urethane would require pre-dissolution or heating above its melting point.

Physical state Handling properties Formulation Solvent-free synthesis

Nitrile Carbon Hybridization and Reactivity Profile: Cyanoethyl vs. Cyanoacetyl Carbamate

The nitrile group in ethyl (2-cyanoethyl)carbamate is attached to an sp³-hybridized methylene carbon (–CH₂–CN), whereas in the structurally related N-cyanoacetylurethane (ethyl N-(2-cyanoacetyl)carbamate, CAS 6629-04-5), the nitrile is conjugated with an sp² carbonyl carbon (–C(=O)–CH₂–CN), rendering it significantly more electrophilic and acidic at the α-methylene position . This hybridization difference translates into orthogonal reactivity: the cyanoethyl nitrile is amenable to reduction (to primary amine), hydrolysis (to amide or carboxylic acid), or nucleophilic addition under forcing conditions, while the cyanoacetyl nitrile readily undergoes Knoevenagel condensations, cyclocondensations to heterocycles (pyrimidines, triazines), and α-alkylation under mild basic conditions. The cyanoethyl variant thus offers greater chemoselectivity in multi-step sequences where the nitrile must survive electrophilic or mildly basic conditions that would activate the cyanoacetyl analog [1].

Nitrile reactivity Electrophilicity Chemoselectivity Multi-step synthesis

Procurement-Driven Application Scenarios for Ethyl (2-cyanoethyl)carbamate (17686-49-6)


Multi-Step Synthesis of Primary Amine-Containing Building Blocks via Nitrile Reduction

The sp³-hybridized nitrile of ethyl (2-cyanoethyl)carbamate can be selectively reduced (e.g., LiAlH₄, catalytic hydrogenation) to yield the corresponding primary amine, ethyl (3-aminopropyl)carbamate, without competing side reactions at the carbamate carbonyl when appropriate reducing agents are chosen. This transformation exploits the lower electrophilicity of the cyanoethyl nitrile compared to cyanoacetyl analogs, enabling a two-step entry to differentiated diamines that serve as monomers for polyamide or polyurea synthesis [1]. The NH proton of the carbamate further allows selective N-functionalization prior to or after nitrile reduction, a capability absent in N,N-disubstituted carbamates such as 2-cyanoethyl dimethylcarbamate [2].

Hydrogen-Bond-Directed Crystallization and Co-Crystal Engineering

The single H-bond donor (NH) of ethyl (2-cyanoethyl)carbamate, combined with its expected liquid or low-melting physical state, makes it suitable as a hydrogen-bond donor component in co-crystallization screens with pharmaceutically relevant acceptors. Unlike ethyl carbamate (solid, mp 47–51 °C), the liquid form facilitates solvent-drop grinding and liquid-assisted grinding (LAG) protocols for co-crystal discovery [1]. The absence of competing H-bond donors in 2-cyanoethyl dimethylcarbamate (HBD = 0) precludes such donor–acceptor co-crystallization.

Intermediate for Heterocycle Synthesis via Nitrile Cyclization

The terminal nitrile of ethyl (2-cyanoethyl)carbamate can participate in cyclization reactions (e.g., with hydrazine to form pyrazolines, or with hydroxylamine to form amidoximes for subsequent oxadiazole formation) to generate nitrogen-containing heterocycles. Compared to the cyanoacetyl analog (CAS 6629-04-5), which undergoes rapid cyclocondensation under mild conditions, the less electrophilic cyanoethyl nitrile offers a wider thermal and pH operating window, allowing stepwise functionalization of the carbamate NH prior to nitrile activation [1].

Liquid-Phase Peptide Mimetic and Peptidomimetic Scaffold

The combination of intermediate lipophilicity (estimated XLogP3-AA ≈ 0.1–0.6, significantly lower than the benzyl analog at 1.1), hydrogen-bond donor capacity, and a liquid physical state makes ethyl (2-cyanoethyl)carbamate an attractive scaffold for liquid-phase synthesis of peptidomimetics, where solid-supported synthesis is not feasible and solubility in moderately polar media is required [1]. The ethyl ester can be cleaved under standard basic hydrolysis without affecting the cyanoethyl group, providing orthogonal deprotection relative to tert-butyl (acid-labile) or benzyl (hydrogenolytic) carbamates [2].

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